Nicotinic Acid-d3 (major)

Description

BenchChem offers high-quality Nicotinic Acid-d3 (major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotinic Acid-d3 (major) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

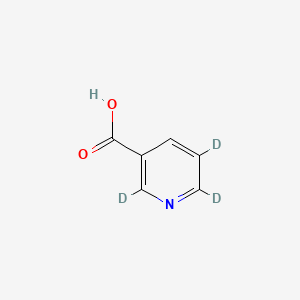

2,5,6-trideuteriopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIIMVLHYAWGP-IWDQAABOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(N=C1[2H])[2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676066 |

Source

|

| Record name | (2,5,6-~2~H_3_)Pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861405-75-6 |

Source

|

| Record name | (2,5,6-~2~H_3_)Pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Nicotinic Acid-d3: Applications in Quantitative Bioanalysis and Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Nicotinic Acid-d3, a deuterated isotopologue of nicotinic acid (Niacin, Vitamin B3). We delve into its fundamental properties, with a core focus on its application as an internal standard in mass spectrometry-based bioanalysis. This document details a validated protocol for the quantification of nicotinic acid in biological matrices, discusses the causality behind experimental choices, and explores its role as a tracer in metabolic studies. By synthesizing technical data with field-proven insights, this guide serves as an essential resource for scientists engaged in pharmacokinetic, drug metabolism, and nutritional research.

Introduction: The Need for Stable Isotope-Labeled Standards

Nicotinic acid is a vital water-soluble vitamin, a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1] These coenzymes are central to cellular metabolism, participating in a vast number of redox reactions critical for energy production, DNA repair, and cell signaling.[1][2] Given its importance, the accurate quantification of nicotinic acid in biological samples is paramount for nutritional assessment, pharmacokinetic (PK) studies of niacin-based therapeutics, and understanding metabolic disorders.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity.[3] However, the accuracy and precision of LC-MS/MS methods can be compromised by several factors, including sample loss during preparation, variability in instrument response, and matrix effects. The most effective way to correct for these sources of error is through the use of a stable isotope-labeled internal standard (SIL-IS).[4] A SIL-IS is an ideal internal standard because it shares nearly identical physicochemical properties with the analyte, causing it to co-elute chromatographically and experience similar ionization efficiency and matrix effects.[4] Nicotinic Acid-d3, by incorporating deuterium atoms, serves this exact purpose for the quantification of endogenous or administered nicotinic acid.

Core Properties of Nicotinic Acid-d3 (major)

The "major" designation for Nicotinic Acid-d3 typically refers to the isotopologue with deuterium atoms incorporated at specific, stable positions on the pyridine ring.

| Property | Value | Source |

| CAS Number | 861405-75-6 | [5][6] |

| Molecular Formula | C₆H₂D₃NO₂ | [5] |

| Molecular Weight | 126.13 g/mol | [5][6] |

| Appearance | Off-White to Pale Grey Solid | [6] |

| Synonyms | Niacin-d3, 3-Pyridinecarboxylic Acid-d3, Nicotinic-2,5,6-d3 acid | [6] |

| Storage | 2-8°C Refrigerator | [6] |

Note: While the CAS number 861405-75-6 refers to the d3 version, another common isotopologue is Nicotinic acid-(ring-d4), CAS 66148-15-0, which has a mass shift of M+4. The choice of isotopologue depends on the specific needs of the assay, such as avoiding potential isobaric interferences.

Application in Quantitative Bioanalysis: LC-MS/MS Method

The primary application of Nicotinic Acid-d3 is as an internal standard for the accurate quantification of nicotinic acid in biological matrices like plasma, serum, or urine.

The Rationale for a Validated Method

A robust and validated bioanalytical method is a self-validating system, ensuring that the data generated is reliable and reproducible. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidance on the parameters that must be assessed, including accuracy, precision, selectivity, stability, and matrix effect.[7][8] Following these guidelines is critical for studies supporting regulatory submissions.[9]

Experimental Workflow for Plasma Sample Analysis

The following workflow outlines the key steps for quantifying nicotinic acid in human plasma.

Caption: Bioanalytical workflow for nicotinic acid quantification.

Detailed Step-by-Step Protocol

This protocol is adapted from established methods for the analysis of nicotinic acid and its metabolites.[10][11]

1. Preparation of Standards:

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve nicotinic acid and Nicotinic Acid-d3 in a suitable solvent (e.g., 50:50 methanol:water).

-

Calibration Standards & Quality Controls (QCs): Serially dilute the nicotinic acid stock solution with blank plasma to prepare calibration standards covering the expected concentration range (e.g., 2.0-3000 ng/mL).[10] Prepare QCs at low, medium, and high concentrations in the same manner.

-

Internal Standard (IS) Working Solution: Dilute the Nicotinic Acid-d3 stock solution to a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile).

2. Sample Preparation (Protein Precipitation):

-

Aliquot: To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 150 µL of the IS working solution in acetonitrile.

-

Precipitate: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 5% methanol in 0.1% formic acid).

3. LC-MS/MS Conditions:

-

LC System: Standard HPLC or UHPLC system.

-

Column: A reversed-phase column, such as a Phenomenex Synergi Hydro-RP or Gemini C18, is suitable.[10][12]

-

Mobile Phase: Isocratic elution with a mixture like 5% Methanol in water containing 0.1% formic acid often provides good separation.[10]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI is typically used.[13]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

4. MRM Transitions: The selection of precursor and product ions is crucial for selectivity. These transitions are optimized by infusing a standard solution of each compound into the mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |

| Nicotinic Acid | 124.1 | 80.1 | Fragmentation of the protonated molecule [M+H]⁺.[10] |

| Nicotinic Acid-d3 (IS) | 127.1 | 83.1 | Corresponds to the same fragmentation pattern with a +3 Da mass shift. |

Causality: Using a stable isotope-labeled internal standard ensures that any variations during sample processing (e.g., incomplete extraction, evaporation loss) or ionization suppression/enhancement in the MS source affect both the analyte and the IS proportionally. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to highly accurate and precise quantification.[14]

Role in Metabolic Research: The Preiss-Handler Pathway

Beyond its use as an internal standard, Nicotinic Acid-d3 can be a powerful tool for tracing the metabolic fate of nicotinic acid in vivo. When administered, it can be distinguished from the endogenous pool of nicotinic acid by its mass, allowing researchers to follow its conversion into key downstream metabolites.

Nicotinic acid is converted to NAD+ via a three-step enzymatic pathway known as the Preiss-Handler pathway.[15]

-

Nicotinate phosphoribosyltransferase (NAPRT): Converts nicotinic acid to nicotinic acid mononucleotide (NaMN).[16]

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT): Transforms NaMN into nicotinic acid adenine dinucleotide (NaAD).

-

NAD+ synthetase (NADS): Amidates NaAD to form the final product, NAD+.[16]

Caption: The Preiss-Handler pathway for NAD+ synthesis.

By administering Nicotinic Acid-d3 and using LC-MS/MS to monitor for the appearance of deuterated NaMN, NaAD, and NAD+, researchers can quantify the flux through this specific biosynthetic route, providing insights into NAD+ metabolism in various physiological and pathological states.[17][18]

Conclusion

Nicotinic Acid-d3 is an indispensable tool for modern biomedical research. Its primary utility as a stable isotope-labeled internal standard enables the development of highly accurate, precise, and robust bioanalytical methods for the quantification of nicotinic acid, adhering to the stringent requirements of regulatory bodies. Furthermore, its application as a metabolic tracer offers a sophisticated means to investigate the dynamics of NAD+ biosynthesis via the Preiss-Handler pathway. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to leverage the power of stable isotopes in their studies of nutrition, pharmacology, and metabolism.

References

-

Santa Cruz Biotechnology. Nicotinic Acid-d3 (major).

-

U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. May 2018.

-

U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. November 2022.

-

U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers – Guidance for Industry. January 2025.

-

U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. May 2018.

-

U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. May 2001.

-

Wikipedia. Nicotinic acid.

-

Zebrowski, J., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 1077-1084.

-

ResearchGate. The Preiss-Handler and salvage pathways for NAD+ biosynthesis.

-

Pharmaffiliates. Nicotinic Acid-d3 (major).

-

Qualia Life Sciences. How is NAD+ Made? Preiss-Handler Pathway. August 2019.

-

NCBI Bookshelf. NAD biosynthetic pathways.

-

ResearchGate. A schematic illustration for the de novo, the Preiss-Handler, and salvage pathways to generate nicotinamide adenine dinucleotide (NAD⁺).

-

Patsnap Synapse. What is the mechanism of Niacin? July 2024.

-

Phenomenex. Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). December 2020.

-

PubChem. Nicotinate and Nicotinamide Metabolism.

-

PubMed. Preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for derivatization of the N-terminal of protein.

-

Liu, Y., et al. (2012). Simultaneous Quantification of Niacin and Its Three Main Metabolites in Human Plasma by LC-MS/MS. Journal of Chromatographic Science, 50(8), 737-744.

-

The Medical Biochemistry Page. Vitamin B3: Metabolism and Functions.

-

Creative Proteomics. Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service.

-

ResearchGate. Nicotinic Acid Salvage Pathway (Preiss-Handler Pathway) Enzymes.

-

ResearchGate. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS.

-

Linus Pauling Institute, Oregon State University. Niacin. August 2018.

-

Benchchem. Synthesis of Deuterium-Labeled 1-Methylnicotinamide: A Technical Guide.

-

PubChem. Nicotinic Acid.

-

ChemicalBook. Nicotinic acid.

-

Google Patents. Niacin prodrugs and deuterated versions thereof.

-

Sigma-Aldrich. Nicotinic acid-(ring-d4).

-

MedchemExpress. Nicotinamide-d3 (Niacinamide-d3).

-

ChemicalBook. Nicotinic acid CAS#: 59-67-6.

-

Benchchem. Quantifying 1-Methylnicotinamide Metabolism with TRIA-662-d3: An Application Note and Protocol.

-

MedchemExpress. Niacin-d4 (Nicotinic acid-d4).

-

Cayman Chemical. Nicotinic Acid.

-

MDPI. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. January 2022.

-

PubMed. Need of a Dedicated Isotopic Internal Standard for Accurate 3-epi-25(OH)D3 Quantification by LC-MS/MS.

-

Bioanalysis Zone. Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. December 2023.

Sources

- 1. What is the mechanism of Niacin? [synapse.patsnap.com]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. fda.gov [fda.gov]

- 8. fda.gov [fda.gov]

- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 10. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nicotinic Acid in Plasma by LC-MS/MS | Phenomenex [phenomenex.com]

- 13. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Vitamin B3: Metabolism and Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 17. researchgate.net [researchgate.net]

- 18. Fig. 9.4, [NAD biosynthetic pathways. Three independent...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction: The Role of Isotopic Labeling in Bioanalysis

An In-Depth Technical Guide to Nicotinic Acid-d3 (major) for Advanced Research Applications

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin essential for a myriad of biological functions.[1][2] It serves as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are fundamental to cellular metabolism, energy production, and DNA repair.[1] In pharmacological contexts, high doses of nicotinic acid are prescribed to manage dyslipidemia by lowering LDL cholesterol and triglyceride levels while increasing HDL cholesterol.[1][3]

To accurately quantify endogenous or administered nicotinic acid in complex biological matrices such as plasma or tissue, researchers rely on highly sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. The accuracy of LC-MS/MS quantification hinges on the use of an appropriate internal standard (IS). An ideal IS mimics the analyte's chemical and physical properties, correcting for variability during sample preparation and analysis. This is where isotopically labeled compounds, such as Nicotinic Acid-d3, become indispensable tools for the modern researcher.

This guide provides a detailed technical overview of Nicotinic Acid-d3, focusing on its molecular weight, the principles behind its use, and a practical workflow for its application in quantitative bioanalysis.

Core Principles: Molecular Weight and Isotopic Distinction

The key difference between nicotinic acid and its deuterated analogue lies in the isotopic composition, which results in a predictable mass shift without significantly altering the chemical properties.

-

Nicotinic Acid (Unlabeled): The naturally occurring form of the molecule. Its chemical formula is C₆H₅NO₂.[1][4][5]

-

Nicotinic Acid-d3 (major): A synthetic version where three hydrogen atoms (H) have been replaced with their stable isotope, deuterium (D). Its chemical formula is C₆H₂D₃NO₂.[6][7]

The incorporation of three deuterium atoms leads to a nominal mass increase of 3 Daltons. This mass difference is the cornerstone of its utility as an internal standard, allowing the mass spectrometer to distinguish it from the endogenous, unlabeled analyte.

Quantitative Data Summary

The table below summarizes the key molecular properties of both nicotinic acid and its d3-labeled counterpart, providing a clear comparison for analytical method development.

| Property | Nicotinic Acid | Nicotinic Acid-d3 (major) | Data Source(s) |

| Chemical Formula | C₆H₅NO₂ | C₆H₂D₃NO₂ | [1][6][7] |

| Average Molecular Weight | 123.11 g/mol | 126.13 g/mol | [1][4][5][6][7] |

| Monoisotopic Mass | 123.032028 Da | 126.050882 Da (Calculated) | [8] |

| CAS Number | 59-67-6 | 861405-75-6 | [4][5][6][7] |

The structural difference is visualized below:

Caption: Structural relationship between Nicotinic Acid and its deuterated form.

Application in Quantitative Bioanalysis: A Self-Validating System

Nicotinic Acid-d3 is primarily used as an internal standard in Stable Isotope Dilution Analysis (SIDA), a methodology prized for its accuracy and precision in quantitative mass spectrometry.

Expertise & Experience: The Rationale for SIDA

The core principle of SIDA is the addition of a known quantity of the isotopically labeled standard (Nicotinic Acid-d3) to an unknown sample at the very beginning of the analytical process. Because the labeled standard is chemically almost identical to the unlabeled analyte (endogenous nicotinic acid), it experiences the same losses during sample extraction, derivatization, and injection. It also experiences the same ionization suppression or enhancement effects in the mass spectrometer's source.

By measuring the ratio of the analyte's signal to the internal standard's signal, we can accurately calculate the analyte's concentration, as the ratio remains constant regardless of sample loss or matrix effects. This internal correction system makes the protocol inherently self-validating and highly trustworthy.

Experimental Protocol: Quantification of Nicotinic Acid in Human Plasma

This section details a standard protocol for the quantification of nicotinic acid in human plasma using LC-MS/MS with Nicotinic Acid-d3 as an internal standard.

1. Preparation of Standards and Reagents:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of nicotinic acid and Nicotinic Acid-d3 in methanol.

-

Calibration Standards: Serially dilute the nicotinic acid stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in a surrogate matrix (e.g., charcoal-stripped plasma).

-

Internal Standard Working Solution (50 ng/mL): Dilute the Nicotinic Acid-d3 stock solution in methanol.

2. Sample Preparation (Protein Precipitation):

-

Causality: This step is crucial for removing high-abundance proteins from the plasma, which would otherwise interfere with the analysis and damage the LC column. Acetonitrile is an effective precipitating agent.

-

Pipette 50 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (50 ng/mL Nicotinic Acid-d3) to each tube and vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

3. LC-MS/MS Conditions:

-

Causality: Reversed-phase chromatography is used to separate nicotinic acid from other plasma components. A gradient elution ensures efficient separation and sharp peak shapes. Electrospray ionization in positive mode (ESI+) is chosen because the pyridine nitrogen in nicotinic acid is readily protonated.

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions (Multiple Reaction Monitoring):

-

Nicotinic Acid: Q1: 124.1 -> Q3: 80.1 (Quantifier)

-

Nicotinic Acid-d3: Q1: 127.1 -> Q3: 83.1 (Internal Standard)

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and source temperature for maximum signal intensity.

-

4. Data Analysis:

-

Integrate the peak areas for both the nicotinic acid and Nicotinic Acid-d3 MRM transitions.

-

Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the known concentrations of the calibration standards. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of nicotinic acid in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Workflow Visualization

The following diagram illustrates the logical flow of the Stable Isotope Dilution Analysis protocol.

Caption: Workflow for quantitative analysis using Stable Isotope Dilution.

Conclusion

Nicotinic Acid-d3 is a critical tool for researchers requiring precise and accurate quantification of nicotinic acid. Its molecular weight, shifted by exactly three deuterium atoms, allows it to be distinguished from the endogenous analyte by a mass spectrometer while ensuring it behaves identically during sample processing. This property makes it the ideal internal standard for Stable Isotope Dilution Analysis, forming the basis of a robust, self-validating analytical method that provides the high level of trustworthiness and scientific integrity required in drug development and clinical research.

References

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). Retrieved from [Link]

-

PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. abmole.com [abmole.com]

- 3. Niacin – Vitamin B3 • The Nutrition Source [nutritionsource.hsph.harvard.edu]

- 4. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 5. 烟酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Nicotinic Acid-d3 (major) | LGC Standards [lgcstandards.com]

- 8. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Nicotinic Acid-d3 (major)

Abstract

Nicotinic Acid-d3, a deuterated isotopologue of Vitamin B3, is a critical internal standard for mass spectrometry-based bioanalysis and metabolic research. Its utility is directly dependent on its chemical and isotopic integrity. This guide provides a comprehensive overview of the factors influencing the stability of Nicotinic Acid-d3 and outlines evidence-based protocols for its optimal storage and handling. We delve into the mechanisms of potential degradation, including thermal, photo-, and solution-state instability, with a particular focus on the risk of deuterium-hydrogen (H/D) exchange. Best practices for long-term and short-term storage, preparation of solutions, and analytical methods for quality control are presented to ensure the accuracy and reproducibility of experimental results.

Introduction: The Critical Role of a Stable Isotope Standard

Stable isotope-labeled (SIL) compounds are indispensable tools in modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[1] Nicotinic Acid-d3 serves as an ideal internal standard for the quantification of nicotinic acid (niacin) and its metabolites. Its efficacy hinges on two core assumptions: that it behaves identically to the unlabeled analyte during sample extraction and chromatographic separation, and that its chemical and isotopic composition remains unchanged from receipt to final analysis.

Deviations from these assumptions, caused by improper storage or handling, can lead to the introduction of significant quantitative errors, compromising the validity of research and development outcomes. This guide is designed for researchers, analytical scientists, and drug development professionals who utilize Nicotinic Acid-d3, providing the technical foundation and practical protocols necessary to preserve its integrity.

Physicochemical Profile and Core Stability Characteristics

Nicotinic acid is a pyridine-based structure that is generally recognized for its high stability.[2] It is stable to heat and oxidation and is considered non-hygroscopic and stable in air.[3] These intrinsic properties extend to its deuterated analogue, forming a robust foundation for its use as a standard. However, "stable" is a relative term, and understanding the specific vulnerabilities of the molecule is paramount.

| Property | Value | Source(s) |

| Chemical Name | 3-Pyridinecarboxylic acid-2,4,5-d3 | [4] |

| CAS Number | 861405-75-6 | [4] |

| Molecular Formula | C₆H₂D₃NO₂ | [4] |

| Molecular Weight | 126.13 g/mol | [4] |

| Physical Form | White to off-white solid/crystalline powder | [3][5] |

| Melting Point | 236.6°C (Decomposes) | [6] |

| Solubility | Soluble in DMSO (~60 mg/mL), DMF (~1 mg/mL), Water (1g in ~60mL) | [3][7][8] |

| pKa | 4.73 | [9] |

Factors Influencing the Stability of Nicotinic Acid-d3

While inherently stable, the integrity of Nicotinic Acid-d3 can be compromised by several environmental factors. The primary risks are chemical degradation of the molecule and loss of isotopic purity.[1]

Thermal Stress

Nicotinic acid is thermally stable, with studies showing it undergoes sublimation and evaporation at temperatures between 198°C and 325°C.[10] However, prolonged exposure to elevated temperatures, even below the melting point, can accelerate degradation.[11] Kinetic studies show that the degradation rate of nicotinic acid increases markedly at temperatures of 120°C.[12] For high-precision standards, any level of degradation is unacceptable.

Causality: Increased thermal energy accelerates the rate of all chemical reactions, including oxidative degradation and potential decarboxylation, leading to the formation of impurities.

Recommendation: For long-term storage, freezing temperatures (-20°C or -80°C) are universally recommended to minimize all potential chemical degradation pathways.[1][7][8]

Photosensitivity

While nicotinic acid itself is not highly photosensitive, deficiency in niacin can lead to photosensitivity dermatitis (pellagra), indicating a complex relationship between the molecule and UV-induced cellular processes.[13][14] Though direct photodegradation of the pure compound is not a primary concern, it is a best practice in analytical chemistry to protect all standards from light to prevent the initiation of free-radical reactions.[1] Nicotinamide, a related compound, has demonstrated photoprotective effects by providing energy for the repair of UV-induced DNA damage.[15]

Causality: UV radiation can provide the activation energy for unwanted chemical reactions. Protecting standards from light is a simple and effective way to eliminate this variable.

Recommendation: Always store Nicotinic Acid-d3 in light-resistant containers, such as amber vials.[1] When not in use, store vials inside a secondary container (e.g., a freezer box) to eliminate light exposure.

Solution Stability and Isotopic Exchange

The greatest risk to the integrity of Nicotinic Acid-d3 arises when it is in solution. Two primary concerns emerge: chemical degradation and isotopic (H/D) exchange.

-

Chemical Stability in Solution: Nicotinic acid is stable in neutral aqueous solutions. However, its stability can be affected by pH. The carboxyl group can participate in reactions, and the pyridine ring can be susceptible to degradation under harsh acidic or alkaline conditions, especially when combined with heat.[2]

-

Isotopic (H/D) Exchange: This is the most critical stability parameter for a deuterated standard. Deuterium atoms on an aromatic ring like pyridine are generally stable. However, exchange can be catalyzed under certain conditions, particularly at elevated temperatures in neutral D₂O or under acidic/basic conditions.[9] The mechanism can involve the formation of an ylide intermediate following deprotonation of the pyridinium ion.[9] While the deuterium on the Nicotinic Acid-d3 ring is not in the most labile positions (alpha to the nitrogen), the risk is not zero, especially over long storage periods in protic solvents (e.g., water, methanol).

Causality: Protic solvents contain exchangeable protons (e.g., -OH groups) that can, under catalyzing conditions, replace the deuterium atoms on the standard, leading to a decrease in isotopic purity and the formation of d2, d1, and d0 species. This directly impacts quantification accuracy in mass spectrometry.

Recommendation: Prepare stock solutions in high-purity aprotic solvents like DMSO or acetonitrile whenever possible.[1] If aqueous solutions are required, use fresh, high-purity water, buffer to a neutral pH if necessary, and store frozen for the shortest possible duration. Avoid prolonged storage in aqueous or alcoholic solutions at room temperature.[16]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential for preserving the integrity of Nicotinic Acid-d3.

Long-Term Storage (Solid Form)

For maintaining the compound's integrity over months to years, follow this protocol. The stability of solid material is cited as ≥4 years when stored correctly.[8]

Protocol: Long-Term Storage

-

Verification: Upon receipt, verify the Certificate of Analysis (CoA) for purity and identity.

-

Container: Ensure the compound is in a tightly sealed, light-resistant vial (e.g., amber glass).

-

Inert Atmosphere (Ideal): For ultimate protection, backfill the vial headspace with an inert gas like argon or nitrogen to displace oxygen and moisture.[1]

-

Temperature: Store the vial at -20°C.[8] For maximum longevity, -80°C is also an option.[7]

-

Environment: Place the vial in a secondary container within a non-cycling (manual defrost) freezer to avoid temperature fluctuations and moisture introduction from freeze-thaw cycles.

Preparation and Short-Term Storage of Stock Solutions

The stability of compounds in solution is significantly lower than in solid form.[16]

Protocol: Solution Preparation and Storage

-

Equilibration: Before opening, allow the vial of solid Nicotinic Acid-d3 to equilibrate to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid.

-

Solvent Selection:

-

Primary Choice: Use a high-purity, anhydrous aprotic solvent such as DMSO or acetonitrile.[1]

-

Aqueous Solutions: If required, use HPLC-grade water. Prepare only the volume needed for immediate use.

-

-

Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution; sonication may be used if necessary for solvents like DMSO.[7]

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber autosampler vials or microcentrifuge tubes. This prevents contamination and degradation of the main stock from repeated freeze-thaw cycles.

-

Storage:

-

Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and preparation date.

Workflow for Handling Nicotinic Acid-d3

Caption: Standard workflow for receiving, storing, and preparing Nicotinic Acid-d3 solutions.

Stability Verification and Quality Control

Periodic verification of the chemical and isotopic purity of Nicotinic Acid-d3 stock solutions is a crucial component of laboratory quality control.

Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC-UV): This is a robust method for assessing chemical purity.[17] By comparing the chromatogram of an aged solution to that of a freshly prepared standard, one can identify new peaks corresponding to degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is the gold standard for this application as it can simultaneously assess both chemical and isotopic purity.[17] By monitoring the mass-to-charge ratios (m/z) for Nicotinic Acid-d3 and its potential lower-deuterated forms (d2, d1, d0), any back-exchange can be readily detected and quantified.

Protocol: Isotopic Purity Check by LC-MS

-

Sample Preparation: Dilute a small amount of the stock solution to a working concentration (e.g., 1 µg/mL).

-

Chromatography: Use a suitable reversed-phase or mixed-mode HPLC column to achieve chromatographic separation of nicotinic acid.[18]

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in positive mode.

-

Detection: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole instrument in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.

-

Ions to Monitor:

-

Nicotinic Acid-d3 (e.g., [M+H]⁺)

-

Nicotinic Acid-d2 (e.g., [M-1+H]⁺)

-

Nicotinic Acid-d1 (e.g., [M-2+H]⁺)

-

Nicotinic Acid-d0 (unlabeled, e.g., [M-3+H]⁺)

-

-

-

Data Analysis: Integrate the peak areas for each monitored ion. Calculate the isotopic purity by expressing the peak area of the target ion (d3) as a percentage of the sum of all monitored isotopic forms. Compare this value against the specification on the CoA. A significant increase in the signal for lower-deuterated species indicates degradation via H/D exchange.

Potential Degradation Pathways

Understanding the potential chemical transformations of nicotinic acid aids in troubleshooting and method development. In microorganisms, nicotinic acid is degraded via hydroxylation and ring-cleavage pathways.[19][20][21] While these enzymatic pathways are not directly relevant to benchtop stability, they highlight the reactive sites on the molecule. The most plausible non-enzymatic degradation route under harsh conditions (e.g., extreme heat) is decarboxylation.

Diagram of Potential Instability Factors

Caption: Key environmental factors leading to chemical or isotopic degradation of Nicotinic Acid-d3.

Conclusion

The chemical and isotopic integrity of Nicotinic Acid-d3 is fundamental to its function as an internal standard. While the molecule is inherently robust, its stability is not absolute. The principal risks—thermal degradation, H/D exchange in solution, and to a lesser extent, photodegradation—are readily mitigated through disciplined laboratory practice. By implementing the protocols outlined in this guide—specifically, long-term storage at -20°C in a dark, dry environment and minimizing the duration of storage in protic solutions—researchers can ensure the continued accuracy and reliability of their quantitative analyses. Regular QC checks using LC-MS provide the ultimate verification of the standard's integrity, underpinning the generation of high-quality, reproducible scientific data.

References

-

PubChem. (n.d.). Nicotinic acid. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved January 15, 2026, from [Link]

-

Valtorta, S., et al. (2016). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. PubMed Central. Retrieved January 15, 2026, from [Link]

-

TMMedia. (n.d.). NICOTINIC ACID (NIACIN (VITAMIN B3)). Retrieved January 15, 2026, from [Link]

-

Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved January 15, 2026, from [Link]

-

Fujita, A., & Fujino, K. (1954). Chemical determination of nicotinic acid and nicotinamide. Journal of Vitaminology. Retrieved January 15, 2026, from [https://www.jstage.jst.go.jp/article/jvit Dostupné online]([Link] Dostupné online)

-

Sulaiman, S. F., et al. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. RSC Advances. Retrieved January 15, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. RSC Publishing. Retrieved January 15, 2026, from [Link]

-

Evans, E. A. (1966). Stability and storage of compounds labelled with radioisotopes. Scilit. Retrieved January 15, 2026, from [Link]

-

Werstiuk, N. H., & Ju, C. (1989). Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Canadian Journal of Chemistry. Retrieved January 15, 2026, from [Link]

-

Damian, D. L. (2017). Photoprotective effects of nicotinamide. ResearchGate. Retrieved January 15, 2026, from [Link]

-

He, Y., et al. (2020). Niacin deficiency and cutaneous immunity. PubMed. Retrieved January 15, 2026, from [Link]

-

Wang, S., et al. (2014). Investigation of thermal behavior of nicotinic acid. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Picmonic. (n.d.). Niacin (Nicotinic Acid) PDF - Vitamin B3. Retrieved January 15, 2026, from [Link]

-

Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved January 15, 2026, from [Link]

-

Werstiuk, N. H., & Ju, C. (1989). Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. ResearchGate. Retrieved January 15, 2026, from [Link]

-

SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). a method for the determination of nicotinic acid, nicotinamide, and possibly other pyridine-like substances in human urine. Retrieved January 15, 2026, from [Link]

-

Di Sanza, C., et al. (2022). Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. RSC Publishing. Retrieved January 15, 2026, from [Link]

-

Yu, H., et al. (2015). Molecular Mechanism of Nicotine Degradation by a Newly Isolated Strain, Ochrobactrum sp. Strain SJY1. PubMed Central. Retrieved January 15, 2026, from [Link]

-

Zoltewicz, J. A., & Smith, C. L. (1966). Hydrogen-Deuterium Exchange in Some Halopyridines and the Mechanism of Pyridyne Formation. Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]

-

Werstiuk, N. H., & Ju, C. (1989). Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

Lowe, C., & Tipton, P. (2018). Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function. ResearchGate. Retrieved January 15, 2026, from [Link]

-

The fungal nicotinate degradation pathway (MTMT). (n.d.). Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved January 15, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Measuring niacin-associated skin toxicity (NASTy) stigmata along with symptoms to aid development of niacin mimetics. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). The overview of biodegradation pathways of (A–C) nicotine and (D–F) nicotinic acid (NA). Retrieved January 15, 2026, from [Link]

-

Kelowna Skin Cancer Clinic. (2022). Niacinamide (Vitamin B3): Supplements & the Sun. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Retrieved January 15, 2026, from [Link]

-

Council for Responsible Nutrition. (n.d.). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Retrieved January 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tmmedia.in [tmmedia.in]

- 7. Vitamin B3-d4 | Vitamin B3-d4 | Niacin Deuterated | TargetMol [targetmol.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits - RSC Advances (RSC Publishing) DOI:10.1039/C5RA11950B [pubs.rsc.org]

- 12. Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. [Niacin deficiency and cutaneous immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. picmonic.com [picmonic.com]

- 15. researchgate.net [researchgate.net]

- 16. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

- 18. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column | SIELC Technologies [sielc.com]

- 19. Molecular Mechanism of Nicotine Degradation by a Newly Isolated Strain, Ochrobactrum sp. Strain SJY1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Synthesis of Deuterated Nicotinic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the synthesis of deuterated nicotinic acid (also known as niacin or vitamin B3). Nicotinic acid and its derivatives are fundamental precursors to the coenzymes NAD+ and NADP+, making isotopically labeled versions invaluable for metabolic research, pharmacokinetic studies, and as internal standards in mass spectrometry-based quantification. This document details two primary synthetic pathways, provides step-by-step experimental protocols, and outlines analytical methods for the characterization and quality control of the final product. This guide is intended for researchers, scientists, and professionals in the fields of drug development, biochemistry, and analytical chemistry.

Introduction: The Significance of Deuterated Nicotinic Acid

Deuterium-labeled compounds have become indispensable tools in modern scientific research. The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), imparts a greater mass to the molecule without significantly altering its chemical properties. This mass difference is readily detectable by mass spectrometry (MS), making deuterated compounds excellent internal standards for quantitative analyses.[1]

Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. In the context of drug development, this can translate to reduced metabolic degradation of a drug, potentially improving its pharmacokinetic profile.[2]

Nicotinic acid, a water-soluble vitamin, is a crucial nutrient for all living cells. Its deuterated analogues, such as nicotinic acid-d4, are instrumental in tracing its metabolic fate and understanding its role in various physiological and pathological processes.[1]

Strategic Approaches to the Synthesis of Deuterated Nicotinic Acid

There are two main strategies for the synthesis of deuterated nicotinic acid:

-

Direct Hydrogen-Deuterium (H-D) Exchange: This approach involves the direct replacement of hydrogen atoms on the nicotinic acid molecule with deuterium from a deuterium source, often under catalytic conditions. While seemingly straightforward, this method can sometimes lack regioselectivity, leading to a mixture of partially and fully deuterated products.

-

Synthesis from Deuterated Precursors: This strategy involves a multi-step synthesis starting from a commercially available, highly deuterated precursor, such as pyridine-d5. This bottom-up approach offers greater control over the position and extent of deuteration, resulting in a product with high isotopic purity.

For applications requiring high isotopic enrichment and defined labeling patterns, synthesis from deuterated precursors is the preferred method. This guide will focus on a robust synthetic pathway starting from pyridine-d5.

Synthesis of Nicotinic Acid-d4 from Pyridine-d5

This synthetic route proceeds in two key stages: the bromination of pyridine-d5 to yield 3-bromopyridine-d4, followed by a lithium-halogen exchange and subsequent carboxylation to afford the final product, nicotinic acid-d4.

Caption: Synthetic pathway for nicotinic acid-d4 from pyridine-d5.

Experimental Protocol: Synthesis of 3-Bromopyridine-d4

This protocol is adapted from established procedures for the bromination of pyridine.[2]

Materials:

-

Pyridine-d5

-

Bromine (Br₂)

-

Fuming Deuterated Sulfuric Acid (D₂SO₄)

-

Ice

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a fume hood, carefully add pyridine-d5 to fuming deuterated sulfuric acid in a flask equipped with a dropping funnel and a condenser, while maintaining a controlled temperature.

-

Bromination: Add bromine dropwise to the reaction mixture. After the addition is complete, gently heat the mixture to facilitate the bromination reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a base such as sodium hydroxide or sodium carbonate until the product precipitates.

-

Extraction: Extract the crude 3-bromopyridine-d4 with an organic solvent like diethyl ether or dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 3-bromopyridine-d4 by distillation to yield the pure product.

Experimental Protocol: Synthesis of Nicotinic Acid-d4

This protocol involves a lithium-halogen exchange followed by carboxylation with carbon dioxide (dry ice).[1]

Materials:

-

3-Bromopyridine-d4

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry Ice (solid CO₂)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3-bromopyridine-d4 in anhydrous diethyl ether or THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

-

Carboxylation: In a separate flask, crush a generous excess of dry ice. Carefully transfer the lithiated pyridine solution via cannula onto the crushed dry ice with vigorous stirring.

-

Quenching and Acidification: Allow the mixture to warm to room temperature. The excess dry ice will sublime. Quench the reaction by slowly adding water. Acidify the aqueous layer with hydrochloric acid to a pH of approximately 3-4 to precipitate the nicotinic acid-d4.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude nicotinic acid-d4 can be purified by recrystallization from water or an ethanol/water mixture.[3]

Alternative Synthetic Route: Hydrolysis of Nicotinonitrile-d4

An alternative pathway to nicotinic acid-d4 is the hydrolysis of nicotinonitrile-d4 (3-cyanopyridine-d4). This method can be advantageous if the deuterated nitrile is more readily available or synthetically accessible. The hydrolysis can be performed under acidic or basic conditions.

Caption: Synthesis of nicotinic acid-d4 via hydrolysis of nicotinonitrile-d4.

Experimental Protocol: Hydrolysis of Nicotinonitrile-d4

This protocol describes a basic hydrolysis of 3-cyanopyridine-d4.[4]

Materials:

-

Nicotinonitrile-d4

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve nicotinonitrile-d4 in an aqueous solution of sodium hydroxide.

-

Hydrolysis: Heat the reaction mixture to reflux and maintain for several hours until the hydrolysis is complete. Monitor the reaction by TLC or LC-MS.

-

Acidification: Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to precipitate the nicotinic acid-d4.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the synthesized nicotinic acid-d4 must be rigorously confirmed using appropriate analytical techniques.

Caption: Analytical workflow for the characterization of nicotinic acid-d4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the degree of deuteration at specific positions in the molecule.[5] In a highly deuterated sample of nicotinic acid-d4, the proton signals corresponding to the pyridine ring will be significantly reduced in intensity. Quantitative ¹H NMR, using a certified internal standard, can be employed to accurately determine the isotopic purity.

Sample Preparation:

-

Accurately weigh a sample of the synthesized nicotinic acid-d4 and a suitable internal standard (e.g., maleic acid) into an NMR tube.

-

Dissolve the solids in a known volume of a deuterated solvent (e.g., DMSO-d₆).

Data Analysis:

-

Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay.

-

Integrate the residual proton signals of nicotinic acid-d4 and the signal of the internal standard.

-

Calculate the isotopic enrichment at each position based on the relative integrals.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the deuterated product and to determine its isotopic distribution.[5] By analyzing the relative intensities of the molecular ion peaks corresponding to different isotopologues (molecules with 0, 1, 2, 3, or 4 deuterium atoms), the overall isotopic enrichment can be calculated.

Sample Preparation:

-

Prepare a dilute solution of the synthesized nicotinic acid-d4 in a suitable solvent for mass spectrometry, such as methanol or acetonitrile/water.

Data Analysis:

-

Acquire a high-resolution mass spectrum in a suitable ionization mode (e.g., electrospray ionization, ESI).

-

Determine the m/z values and relative abundances of the different isotopologues in the molecular ion cluster.

-

Calculate the percentage of each isotopologue and the overall isotopic enrichment.

Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of nicotinic acid-d4.

Table 1: Synthesis Parameters

| Parameter | Value |

| Starting Material | Pyridine-d5 |

| Key Intermediate | 3-Bromopyridine-d4 |

| Final Product | Nicotinic Acid-d4 |

| Typical Yield | 60-70% (over two steps) |

| Purity (post-recrystallization) | >98% |

Table 2: Characterization Data for Nicotinic Acid-d4

| Analytical Technique | Parameter | Expected Result |

| ¹H NMR | Isotopic Purity | ≥98 atom % D |

| Residual Proton Signals | Significantly reduced intensity | |

| Mass Spectrometry | Molecular Weight | ~127.13 g/mol |

| Isotopic Distribution | Dominated by the d4 isotopologue |

Conclusion

The synthesis of deuterated nicotinic acid is a critical process for advancing research in metabolism, pharmacology, and analytical chemistry. The synthetic pathway commencing from pyridine-d5 offers a reliable and controllable method for producing high-purity nicotinic acid-d4. Rigorous analytical characterization by NMR and mass spectrometry is essential to validate the isotopic enrichment and chemical purity of the final product. The protocols and information presented in this guide are intended to provide researchers with a solid foundation for the successful synthesis and application of this important isotopically labeled compound.

References

-

Organic Syntheses. (n.d.). Nicotinonitrile. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Tetrahedron Letters, 43(24), 4285–4287.

-

ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

- Google Patents. (n.d.). CN110357853B - Synthesis method of (R, S-) nicotine.

-

YouTube. (2021, January 9). Pyridine : Decarboxylation of Niacin. [Link]

-

ResearchGate. (n.d.). Synthesis of nornicotine‐2,4,5,6‐d4 and its N′‐nitroso derivative. [Link]

Sources

Foreword: The Pursuit of Quantitative Certainty

An In-Depth Technical Guide to Deuterated Internal Standards

In the landscape of modern analytical science, particularly within pharmaceutical development and bioanalysis, the ultimate goal is not merely to detect a compound but to quantify it with unimpeachable accuracy and precision. The challenges are substantial: complex biological matrices, minute sample volumes, and the inherent variability of analytical instrumentation. This guide is structured to provide a deep, practical understanding of the most powerful tool in our arsenal for overcoming these challenges: the deuterated internal standard. As a senior application scientist, my aim is not to present a rigid set of instructions, but to illuminate the fundamental principles and strategic considerations that underpin the successful application of this technology. We will explore the causality behind our choices, turning a standard protocol into a robust, self-validating analytical system.

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

Before we can appreciate the unique role of deuterated compounds, we must first grasp the elegant principle they serve: Isotope Dilution Mass Spectrometry (IDMS). At its core, IDMS is a method of internal standardization that converts the challenge of measuring absolute signal intensity into the much more reliable measurement of a signal ratio.[1][2]

The process begins by adding a precisely known quantity of an isotopically labeled version of the analyte—our internal standard (IS)—to every sample, calibrator, and quality control (QC) at the earliest possible stage.[1][3][4] This "spiked" sample is then subjected to the entire analytical workflow (e.g., extraction, derivatization, injection).

Crucially, any physical loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.[5][6] Similarly, variations in instrument response, such as fluctuations in ionization efficiency in the mass spectrometer's source, will affect both the analyte and the IS in a nearly identical manner.[7][8] The mass spectrometer, which distinguishes compounds by their mass-to-charge ratio, can differentiate between the native analyte and the heavier, isotope-labeled IS.[2][9] By measuring the ratio of the analyte's signal to the IS's signal, we obtain a value that is inherently corrected for these sources of error, leading to superior accuracy and precision.[5][6]

Caption: The core workflow of Isotope Dilution Mass Spectrometry (IDMS).

The Ideal Internal Standard: Why Deuterium?

Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards in mass spectrometry.[10][11] Among the common stable isotopes used for labeling (²H or D, ¹³C, and ¹⁵N), deuterium (²H) offers a compelling balance of efficacy, cost, and synthetic accessibility.[8][12]

A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[7][10] This substitution results in a compound that is, for all practical purposes, chemically identical to the analyte.[7] It shares the same polarity, pKa, and solubility, causing it to behave almost identically during extraction and chromatographic separation.[8] This near-perfect chemical analogy is what allows it to so effectively compensate for analytical variability.[10][13]

| Feature | Deuterium (²H) | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |

| Mass Increase per Atom | +1 Da | +1 Da | +1 Da |

| Typical Cost | Lowest | Moderate to High | High |

| Synthetic Accessibility | Generally easiest to incorporate | More complex, often requires multi-step synthesis | Complex, limited to nitrogen-containing compounds |

| Potential for Isotope Effect | Moderate (can cause slight chromatographic shifts)[14][15] | Negligible | Negligible |

| Natural Abundance | ~0.015% | ~1.1% | ~0.37% |

Caption: Table 1: Comparison of common stable isotopes for internal standards.

The primary reason for choosing deuterium is often pragmatic: it is typically the most cost-effective and synthetically straightforward isotope to incorporate into a complex organic molecule.[12][16]

Strategic Design of a Deuterated Internal Standard

The effectiveness of a deuterated IS is not a given; it is the result of careful molecular design. The two most critical considerations are the position and number of deuterium labels.

The Critical Importance of Label Stability

Causality: The fundamental assumption of IDMS is that the IS is a stable, unchanging entity throughout the analytical process. If the deuterium atoms can exchange with hydrogen atoms from the solvent or matrix (a process known as H/D back-exchange), this assumption is violated, leading to inaccurate quantification.[14]

-

Stable Positions: Deuterium atoms should be placed on carbon atoms that are not prone to chemical exchange. Aromatic rings (C-D) or stable aliphatic chains (C-D) are ideal. The C-D bond is slightly stronger than the C-H bond, making these labels very robust.[17]

-

Labile Positions to Avoid: Deuterium atoms on heteroatoms (e.g., O-D, N-D, S-D) are highly labile and will rapidly exchange with protons in any protic solvent like water or methanol.[14] Similarly, deuterium on carbons adjacent to carbonyl groups (alpha-carbons) can be susceptible to exchange under acidic or basic conditions.[14]

Failure to ensure label stability can lead to a decrease in the IS signal and a corresponding artificial increase in the analyte signal, compromising the entire analysis.[14]

Ensuring Sufficient Mass Separation

Causality: The mass spectrometer must be able to unambiguously distinguish the analyte from the IS. Every naturally occurring compound has a distribution of isotopes (e.g., the presence of ¹³C at ~1.1% abundance). This means the analyte has a small signal at its own mass +1 (M+1), +2 (M+2), and so on.

The deuterated IS must have a mass shift large enough to move its signal clear of the analyte's natural isotopic envelope.[8]

-

General Rule: A mass increase of +3 Da or more is typically recommended. For an analyte with a mass of 300 Da, the M+2 isotope peak can be significant. A D₃-labeled IS ensures its primary mass is well separated from this interference.

-

Halogenated Compounds: For molecules containing chlorine or bromine, which have highly abundant heavy isotopes, a larger mass shift (e.g., +5 to +7 Da) may be necessary to prevent spectral overlap.[8]

Experimental Protocol: Quantification of a Drug in Human Plasma

This section provides a self-validating workflow for a common bioanalytical application.

Objective: To determine the concentration of "DrugX" in human plasma samples using a deuterated internal standard (DrugX-d4) and LC-MS/MS.

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of DrugX and DrugX-d4 in methanol.

-

From the DrugX stock, prepare a series of working standard solutions in 50:50 acetonitrile:water to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).

-

Prepare a working internal standard solution of DrugX-d4 at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

-

-

Preparation of Calibration Curve and QC Samples:

-

To a set of blank human plasma aliquots (e.g., 100 µL), add a small volume (e.g., 5 µL) of the appropriate DrugX working standard to create a calibration curve with at least 6-8 non-zero points.

-

Prepare Quality Control (QC) samples in blank plasma at a minimum of three levels: Low, Medium, and High.

-

-

Sample Extraction (Protein Precipitation):

-

Aliquot 100 µL of each standard, QC, and unknown study sample into a 96-well plate.

-

To each well, add 20 µL of the working internal standard solution (DrugX-d4).

-

Add 300 µL of ice-cold acetonitrile to each well to precipitate plasma proteins.

-

Vortex the plate for 2 minutes, then centrifuge at 4000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC System: A standard reverse-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Monitor a specific precursor-to-product ion transition for DrugX (e.g., m/z 450.2 -> 321.1).

-

Monitor the corresponding transition for DrugX-d4 (e.g., m/z 454.2 -> 325.1).

-

-

-

Data Processing and Quantification:

-

Integrate the peak areas for both the DrugX and DrugX-d4 MRM transitions.

-

Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of DrugX) / (Peak Area of DrugX-d4).

-

Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of DrugX in QC and unknown samples by interpolating their PAR values from the calibration curve.

-

Caption: A typical bioanalytical workflow for drug quantification in plasma.

Navigating Challenges: Pitfalls and Troubleshooting

While deuterated standards are robust, field-proven experience reveals potential issues that require vigilance.

| Issue | Root Cause | Recommended Solution / Mitigation |

| Chromatographic Shift (Isotope Effect) | The C-D bond is slightly shorter and stronger than the C-H bond. In reverse-phase LC, this can sometimes lead to the deuterated IS eluting slightly earlier than the analyte.[14][15] | • Assess Impact: If the shift is small and consistent, it may not impact quantification, as both compounds still experience similar matrix effects.[14]• Optimize Chromatography: Adjusting the mobile phase gradient or temperature can sometimes minimize the separation.[14]• Consider ¹³C: For methods highly sensitive to retention time, a ¹³C-labeled IS, which does not exhibit this effect, may be preferable.[12][14] |

| Isotopic Impurity & Crosstalk | The deuterated IS may contain a small amount of unlabeled analyte from its synthesis.[14] Conversely, the analyte's M+4 peak may contribute a small signal to the IS channel. | • Characterize the IS: Analyze the IS solution alone to measure the contribution of unlabeled analyte signal. This can be subtracted from all measurements.• Sufficient Mass Shift: Using an IS with a higher degree of deuteration (e.g., d6 vs. d3) minimizes the relative contribution from the analyte's natural isotope envelope. |

| H/D Back-Exchange | The deuterium label is in a chemically labile position (e.g., on an -OH or -NH group) and exchanges with protons from the solvent.[14] | • Redesign the IS: The only true solution is to use an IS with deuterium labels on stable carbon positions.[12]• Storage Conditions: Avoid storing the IS in strongly acidic or basic solutions which can promote exchange.[14] |

| Differential Matrix Effects | Severe matrix effects combined with a significant chromatographic shift can cause the analyte and IS to experience different levels of ion suppression or enhancement.[15][18][19] | • Improve Sample Cleanup: Use a more rigorous extraction technique (e.g., Solid Phase Extraction) to remove interfering matrix components.[15]• Optimize Chromatography: Ensure the analyte and IS elute in a "clean" region of the chromatogram, away from major matrix components like phospholipids.[19] |

Caption: Table 2: Troubleshooting common issues with deuterated internal standards.

The Regulatory Perspective

Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear guidelines for bioanalytical method validation.[20][21] While they don't mandate the use of a SIL-IS, its use is strongly recommended as best practice. The ideal IS is a stable isotope-labeled version of the analyte.[20] Any method submitted to these agencies must be fully validated to demonstrate its accuracy, precision, selectivity, and stability.

| Parameter | General Acceptance Criteria (FDA/EMA/ICH M10) |

| Calibration Curve | At least 6 non-zero standards; r² ≥ 0.99 is typical. |

| Accuracy | Within ±15% of nominal value (±20% at the Lower Limit of Quantification, LLOQ).[20] |

| Precision (CV%) | Not to exceed 15% (20% at LLOQ).[20] |

| Matrix Effect | Must be assessed to ensure accuracy is not compromised. |

| Stability | Analyte stability must be proven under various conditions (freeze-thaw, bench-top, long-term).[22] |

Caption: Table 3: Summary of key regulatory acceptance criteria for bioanalytical methods.

The FDA also provides specific guidance on evaluating the consistency of the internal standard response across an analytical run, as significant variability can indicate underlying issues with the method.[23][24]

Conclusion

Deuterated internal standards are more than just a tool; they are a foundational element of a strategy for achieving quantitative rigor. By behaving as a near-perfect chemical mimic of the analyte, they provide an internal reference that corrects for the unavoidable variability of sample preparation and instrumental analysis. This guide has detailed the core principles of their function, the strategic considerations for their design, and the practical realities of their implementation. For the researcher, scientist, or drug development professional, a mastery of these concepts is essential for generating data that is not only accurate and reproducible but also defensible and trustworthy.

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

-

Orhekafore Bedu, O. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Texila American University. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. [Link]

-

Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

-

Chandrasekaran, N. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

-

Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. [Link]

-

Nagata, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427. [Link]

-

Nagata, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427. [Link]

-

Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of lipid research, 52(2), 203–215. [Link]

-

Wikipedia. (n.d.). Isotope dilution. [Link]

-

Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2143–2146. [Link]

-

Britannica. (2025). Isotope dilution. [Link]

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]

-

Bowman, D. B., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(1), 58–65. [Link]

-

Mardiguian, S., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Pharmaceuticals, 15(2), 126. [Link]

-

Chemistry For Everyone. (2025). What Is Isotope Dilution Mass Spectrometry?. YouTube. [Link]

-

U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [Link]

-

Wikipedia. (n.d.). Internal standard. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-7. [Link]

-

U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

Jesionowska, A., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2977. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]

-

De Santis, B., et al. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR. Bioanalysis, 6(13), 1745-1755. [Link]

Sources

- 1. Isotope dilution - Wikipedia [en.wikipedia.org]

- 2. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 6. Internal standard - Wikipedia [en.wikipedia.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. texilajournal.com [texilajournal.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resolvemass.ca [resolvemass.ca]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. ema.europa.eu [ema.europa.eu]

- 22. researchgate.net [researchgate.net]

- 23. fda.gov [fda.gov]

- 24. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

An In-depth Technical Guide to Nicotinic Acid-d3 in Niacin Metabolism Studies

Introduction: The Imperative for Tracing Niacin Metabolism